Alkene Side-Chain Length Differentiation: 5-Carbon Tether vs. S5 (4-Carbon) and R8 (7-Carbon) Stapling Monomers
The target compound bears a 5′-pentenyl side chain providing a five-carbon linear tether from the α-carbon to the terminal olefin . In contrast, the commonly employed S5 monomer Fmoc-(S)-2-(4-pentenyl)alanine (CAS 288617-73-2) provides a four-carbon tether, and the R8 monomer Fmoc-(R)-2-(7-octenyl)alanine (CAS 945212-26-0) provides a seven-carbon tether . This difference of +1 carbon vs. S5 and −2 carbons vs. R8 directly affects the macrocycle ring size formed upon ring-closing metathesis, altering the staple geometry and helical stabilization properties of the resulting peptide [1].
| Evidence Dimension | Alkene side-chain length (number of carbon atoms from α-carbon to terminal olefin) |
|---|---|
| Target Compound Data | 5-carbon tether (5′-pentenyl side chain; molecular formula C23H25NO4, MW 379.45) |
| Comparator Or Baseline | S5: 4-carbon tether (Fmoc-(S)-2-(4-pentenyl)alanine, CAS 288617-73-2, C23H25NO4, MW 379.5); R8: 7-carbon tether (Fmoc-(R)-2-(7-octenyl)alanine, CAS 945212-26-0, C26H31NO4, MW 421.5) |
| Quantified Difference | Target tether = S5 tether + 1 carbon; R8 tether − 2 carbons. Corresponding macrocycle ring size shift of approximately 2 atoms (CH2-CH2) per pairing partner. |
| Conditions | All-hydrocarbon stapling via Grubbs-catalyzed ring-closing metathesis on solid-phase resin (standard Fmoc-SPPS conditions) |
Why This Matters
Procurement of the exact 5-carbon tether length is essential when a specific staple geometry is required, as substitution with S5 or R8 will produce a macrocycle of different ring size and potentially altered α-helicity and biological activity.
- [1] LifeTein. Modifications: Stapled peptide synthesis and special amino acids – R8-S5 and S5-S5 staple pairings. Lifetein.com. View Source
